molecular formula C16H13BrN2O B3856653 4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

Cat. No.: B3856653
M. Wt: 329.19 g/mol
InChI Key: UPRTYQPYNUEAMW-AJQFYOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a phenylprop-2-enylidene group linked to the amine group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with aniline to yield 4-bromo-N-phenylbenzamide.

    Introduction of the Phenylprop-2-enylidene Group: The next step involves the condensation of 4-bromo-N-phenylbenzamide with cinnamaldehyde under basic conditions to form the desired product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzyme.

Comparison with Similar Compounds

4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide can be compared with other benzamide derivatives, such as:

    4-bromo-N-phenylbenzamide: Lacks the phenylprop-2-enylidene group, making it less complex and potentially less active in certain biological assays.

    N-(4-bromobenzoyl)aniline: Similar in structure but lacks the extended conjugation provided by the phenylprop-2-enylidene group.

    4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide: Contains a quinoline-based iminothiazoline group, which may confer different biological activities compared to the phenylprop-2-enylidene group.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-15-10-8-14(9-11-15)16(20)19-18-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,19,20)/b7-4+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRTYQPYNUEAMW-AJQFYOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Reactant of Route 4
4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Reactant of Route 5
4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Reactant of Route 6
4-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.